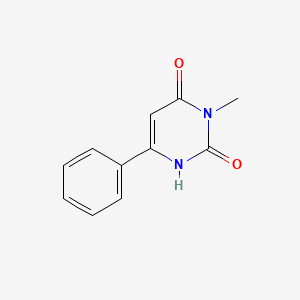

3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione

描述

3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidinedione family. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 3-position and a phenyl group at the 6-position. Pyrimidinediones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of an α-chloroketone with an aliphatic isocyanate and a primary aromatic amine in the presence of carbon monoxide. This reaction is typically catalyzed by palladium and involves a carbonylation step to form a β-ketoacylpalladium intermediate, followed by the formation of a non-symmetrical urea and subsequent cyclization to yield the desired pyrimidinedione .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the synthesis.

化学反应分析

Condensation Reactions

The compound participates in condensation reactions with amines and carbonyl-containing reagents to form substituted derivatives.

Example:

-

Reaction with primary amines (e.g., benzylamine) under reflux conditions yields 3-[(alkylamino)methylene]pyrimidine-2,4-diones via Knoevenagel condensation. This reaction forms stereoisomeric mixtures (Z/E ratios vary based on substituents) .

-

Reagents: Triethyl orthoformate, primary amines (e.g., adenine derivatives).

-

Conditions: 80–120°C, solvent-free or in methanol.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Benzylamine, triethyl orthoformate | 3-[(Benzylamino)methylene]-6-methylpyrimidine-2,4-dione | 68% |

Cyclization Reactions

The compound serves as a precursor for bicyclic and tricyclic frameworks via intramolecular lactonization or alkylation.

Example:

-

One-pot cyclization with dinucleophiles (e.g., 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one) and dielectrophiles forms tricyclic morpholinopyrones .

-

Mechanism: Intramolecular lactonization followed by alkylation.

-

Conditions: Acidic (e.g., H<sub>2</sub>SO<sub>4</sub>) or basic (e.g., NaHCO<sub>3</sub>) media, 100–140°C.

Cross-Coupling Reactions

The phenyl group at position 6 enables Suzuki-Miyaura cross-coupling with aryl boronic acids.

Example:

-

Reaction with 4-tert-butylphenylboronic acid under palladium catalysis introduces aryl substituents at position 6 .

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>.

-

Conditions: Aerobic, ligand-free, DMF/H<sub>2</sub>O, 80°C.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 4-tert-Butylphenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | 6-(4-tert-Butylphenyl)-3-methylpyrimidine-2,4-dione | 91% |

Aza-Diels-Alder Reactions

The compound acts as a dienophile in N-heterocyclic carbene (NHC)-catalyzed aza-Diels-Alder reactions.

Example:

-

Reaction with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) forms dihydropyrido[2,3-d]pyrimidines .

-

Catalyst: Triazolium salts (e.g., 8c ).

-

Conditions: DMF, 120°C, tribasic K<sub>3</sub>PO<sub>4</sub>.

Enzyme Inhibition via Binding Interactions

Though not a chemical reaction, the compound’s interaction with enzymes like glycogen synthase kinase-3β (GSK-3β) involves competitive inhibition.

-

Key Interaction: Hydrogen bonding between the pyrimidine-dione ring and Val-135 in GSK-3β’s active site .

-

Biological Activity: IC<sub>50</sub> = 74 nM against GSK-3β .

Acid/Base-Mediated Functionalization

The compound undergoes ring-opening or substitution under acidic/basic conditions:

Comparison with Analogous Compounds

The reactivity of 3-methyl-6-phenylpyrimidine-2,4-dione differs from analogs due to steric and electronic effects of substituents:

| Compound | Key Reaction | Yield | Reference |

|---|---|---|---|

| 6-Phenylpyrimidine-2,4-dione | Less reactive in Suzuki coupling | 61% | |

| 6-(3,5-Dimethylphenyl) derivative | Enhanced CDK2 inhibition (IC<sub>50</sub> = 0.81 µM) | N/A |

科学研究应用

3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

作用机制

The mechanism of action of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can enhance the cytotoxic effects of DNA-damaging agents, leading to cell death in cancer cells .

相似化合物的比较

Similar Compounds

Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity and antitumor effects.

3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione: Synthesized via a four-component reaction and studied for its biological activities.

Uniqueness

3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

生物活性

3-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with methyl and phenyl substitutions at specific positions, which contribute to its unique chemical properties. Its molecular formula is , and it is classified as a heterocyclic compound.

This compound has been studied for its potential as an enzyme inhibitor , particularly targeting poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 plays a crucial role in DNA repair mechanisms; thus, inhibiting this enzyme can enhance the cytotoxic effects of DNA-damaging agents used in cancer therapies. The inhibition of PARP-1 may lead to increased apoptosis in cancer cells exposed to chemotherapeutic agents.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested : AGS (gastric adenocarcinoma), HeLa (cervical cancer), and HepG2 (liver cancer).

- IC50 Values : The compound showed significant cytotoxicity with IC50 values ranging from 20 µM to 50 µM across different cell lines .

Antiviral Activity

The compound has also been investigated for antiviral properties . Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 inhibitor; antitumor | Inhibition of DNA repair |

| 3-cyclohexyl-6-phenylpyrimidine-2,4(1H,3H)-dione | Cytotoxicity against various cancers | Induces apoptosis through DNA damage |

| 6-methyl-2-phenylpyrimidin-4-amines | Antibacterial and anticancer | Targets bacterial cell walls and induces apoptosis in cancer cells |

These comparisons highlight the distinctiveness of this compound due to its specific substitution pattern that enhances its biological activities .

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

- Study on Anticancer Efficacy : A study evaluated the compound's effects on AGS cells, demonstrating significant necrosis at concentrations above 30 µM after 72 hours of treatment. Microscopic analysis revealed distinct morphological changes indicative of cell death .

- Enzyme Inhibition Assays : Another research focused on the enzyme inhibition capacity of the compound against PARP-1. The results indicated that it could effectively reduce PARP activity by over 50% at optimal concentrations .

属性

IUPAC Name |

3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(14)7-9(12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVQVOGHJZJMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367976 | |

| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61736-36-5 | |

| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。